4-(Acetyloxy)butanoic anhydride
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Overview
Description
4-(Acetyloxy)butanoic anhydride is an organic compound with the molecular formula C12H18O7. It is a derivative of butanoic acid and is characterized by the presence of an anhydride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)butanoic anhydride typically involves the reaction of butanoic acid derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. The reaction conditions often include the use of a catalyst and maintaining a specific temperature range to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)butanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form butanoic acid and acetic acid.
Alcoholysis: Reacts with alcohols to form esters and acetic acid.
Aminolysis: Reacts with amines to form amides and acetic acid.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products Formed
Hydrolysis: Butanoic acid and acetic acid.
Alcoholysis: Esters (e.g., butanoate esters) and acetic acid.
Aminolysis: Amides (e.g., butanamide derivatives) and acetic acid.
Scientific Research Applications
4-(Acetyloxy)butanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetyloxy groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)butanoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins, leading to modifications in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Butanoic anhydride: Similar structure but lacks the acetyloxy group.
Acetic anhydride: Contains two acetic acid units instead of butanoic acid derivatives.
Succinic anhydride: Contains a different carbon backbone but similar anhydride functionality.
Uniqueness
4-(Acetyloxy)butanoic anhydride is unique due to the presence of both butanoic acid and acetyloxy groups, which confer distinct reactivity and properties. This combination allows for specific applications in organic synthesis and research that are not possible with other anhydrides.
Properties
IUPAC Name |
4-acetyloxybutanoyl 4-acetyloxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-9(13)17-7-3-5-11(15)19-12(16)6-4-8-18-10(2)14/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILBPEAYQACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)OC(=O)CCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566299 |
Source
|
Record name | 4-(Acetyloxy)butanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150620-32-9 |
Source
|
Record name | 4-(Acetyloxy)butanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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